molecular formula C12H6BrCl2FO B6207998 2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene CAS No. 2731013-84-4

2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene

Cat. No.: B6207998
CAS No.: 2731013-84-4
M. Wt: 336
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Description

Preparation Methods

The preparation of 2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene typically involves the bromination, chlorination, and fluorination of benzene derivatives. One common synthetic route involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which is obtained by bromination of 2,4-dichloro-3-fluoro-aniline . Industrial production methods often utilize similar processes but on a larger scale to ensure the compound’s purity and yield.

Chemical Reactions Analysis

2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzene derivatives.

    Oxidation and Reduction Reactions: These reactions often involve reagents such as potassium permanganate or sodium borohydride, resulting in the formation of oxidized or reduced products.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.

Scientific Research Applications

2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:

    1,3-Dibromo-2-chloro-5-fluorobenzene: This compound has similar halogen substitutions but differs in its specific halogen positions.

    2-Bromo-1,4-dichlorobenzene: Another similar compound with different halogen positions, used in various chemical syntheses.

The uniqueness of this compound lies in its specific halogen and phenoxy substitutions, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

2731013-84-4

Molecular Formula

C12H6BrCl2FO

Molecular Weight

336

Purity

0

Origin of Product

United States

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